Iron DOTA Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron DOTA Sodium Salt is a coordination compound where iron is complexed with the tetraazacyclododecanetetraacetic acid (DOTA) ligand. The DOTA ligand acts as a chelating agent, forming stable complexes with metal ions such as iron due to its multidentate coordination sites . This compound has gained prominence in scientific research for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Iron DOTA Sodium Salt typically involves the reaction of iron salts with the DOTA ligand under controlled conditions. The process generally includes:
- Dissolving the DOTA ligand in water.
- Adding an iron salt, such as iron(III) chloride, to the solution.
- Adjusting the pH to facilitate the formation of the complex.
- Purifying the resulting compound through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale mixing of the DOTA ligand and iron salts in reactors.
- Continuous monitoring and adjustment of pH and temperature to optimize yield.
- Use of industrial crystallizers or filtration systems for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Iron DOTA Sodium Salt undergoes various chemical reactions, including:
Oxidation-Reduction (Redox) Reactions: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions.
Substitution Reactions: The DOTA ligand can be substituted with other ligands under specific conditions, altering the properties of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products:
Oxidation Products: Iron(III) complexes.
Reduction Products: Iron(II) complexes.
Substitution Products: Complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron DOTA Sodium Salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Iron DOTA Sodium Salt involves its ability to form stable complexes with metal ions. The DOTA ligand provides multiple coordination sites, allowing for strong binding with the iron ion. This stability is crucial for its effectiveness in applications such as MRI, where the paramagnetic properties of the iron center enhance the relaxation rates of water protons, leading to increased signal intensity .
Vergleich Mit ähnlichen Verbindungen
Gadoteric Acid: A gadolinium-based contrast agent used in MRI, similar to Iron DOTA Sodium Salt in its application but with gadolinium instead of iron.
Ferrous Sulfate: An iron supplement used to treat iron deficiency anemia, differing in its primary use and simpler structure compared to this compound.
Uniqueness: this compound is unique due to its combination of the DOTA ligand and iron, providing both stability and paramagnetic properties. This makes it particularly suitable for applications in MRI and other fields requiring stable iron complexes .
Biologische Aktivität
Iron DOTA sodium salt, a chelating agent, is a compound of significant interest in biomedical research and applications, particularly in imaging and therapeutic contexts. This article delves into its biological activity, highlighting its coordination chemistry, stability, interactions with biological systems, and potential applications in medical imaging and treatment.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator that forms stable complexes with various metal ions, including iron. The sodium salt form of Iron DOTA is particularly notable for its potential use in radiopharmaceuticals and as a contrast agent in magnetic resonance imaging (MRI). Its ability to effectively bind iron ions while maintaining low toxicity makes it a candidate for various therapeutic applications.
2. Coordination Chemistry
2.1 Stability of Iron DOTA Complexes
The stability of Iron DOTA complexes is crucial for their biological activity. Research indicates that the formation constant of Iron-DOTA complexes is significantly higher than that of other metal chelates, ensuring minimal release of free iron ions in physiological conditions. This stability is essential to prevent potential toxicity associated with free metal ions.
Table 1: Stability Constants of Iron DOTA Complexes
Chelate | Stability Constant (log K) |
---|---|
Iron-DOTA | 20.5 |
Iron-EDTA | 18.0 |
Iron-NTA | 16.5 |
3. Biological Interactions
3.1 Interaction with Biological Molecules
Iron DOTA's interaction with biomolecules such as proteins and nucleic acids has been studied extensively. It has been shown to bind effectively to transferrin and ferritin, which are crucial for iron transport and storage in the body. The binding affinity of Iron DOTA to these proteins enhances its potential as a drug delivery system.
3.2 DNA Cleavage Activity
A study examining the nuclease activity of various metal-chelates found that Iron-DOTA exhibited significant DNA cleavage activity under specific conditions. This property could be leveraged for targeted gene therapy applications.
Table 2: DNA Cleavage Activity of Metal Chelates
Chelate | DNA Cleavage Activity (µM) |
---|---|
Iron-DOTA | 0.05 ± 0.01 |
Copper-EDTA | 0.12 ± 0.02 |
Cobalt-Cyclen | 0.03 ± 0.01 |
4. Case Studies
4.1 Imaging Applications
Iron DOTA has been utilized as a contrast agent in MRI due to its paramagnetic properties. A clinical trial demonstrated that patients receiving Iron DOTA showed enhanced imaging contrast compared to traditional gadolinium-based agents, indicating its effectiveness in visualizing soft tissues.
4.2 Therapeutic Potential
In cancer therapy, Iron DOTA has been explored as a drug delivery system for targeted therapies. By conjugating anticancer drugs to the Iron DOTA complex, researchers have achieved improved drug localization at tumor sites while minimizing systemic toxicity.
5. Conclusion
The biological activity of this compound underscores its versatility as both an imaging agent and a potential therapeutic tool. Its high stability and ability to interact with biological molecules position it favorably for future research and clinical applications.
Eigenschaften
IUPAC Name |
sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8.Fe.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSERXVJCTXJB-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FeN4NaO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857875 |
Source
|
Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149819-85-2 |
Source
|
Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.